N-Boc-Desmethyl-CIMBI-36 is a chemical compound that serves as a precursor for the synthesis of radiolabeled tracers used in positron emission tomography (PET) imaging, specifically targeting serotonin receptors in the brain. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility during synthesis. The compound is structurally related to other serotonin receptor ligands, making it significant in neuropharmacological research.
N-Boc-Desmethyl-CIMBI-36 exhibits biological activity as a serotonin receptor ligand, particularly targeting the 5-HT and 5-HT receptors. Its derivatives have been shown to bind selectively to these receptors, which play crucial roles in mood regulation, anxiety, and various neuropsychiatric disorders. The binding affinity and selectivity of N-Boc-Desmethyl-CIMBI-36 and its derivatives are essential for their application in PET imaging, allowing researchers to visualize serotonin receptor distributions in vivo .
The synthesis of N-Boc-Desmethyl-CIMBI-36 typically involves several key steps:
These methods ensure that the final product retains high purity and functionality necessary for subsequent biological studies .
This comprehensive overview of N-Boc-Desmethyl-CIMBI-36 underscores its significance in neuroscience research, particularly regarding serotonin receptors and their implications for mental health therapies.
Interaction studies involving N-Boc-Desmethyl-CIMBI-36 focus on its binding affinity to serotonin receptors and other related targets. These studies typically employ radiolabeled derivatives in animal models to assess pharmacokinetics, receptor occupancy, and potential off-target interactions. Such evaluations are crucial for determining the safety and efficacy of new drugs targeting serotonergic systems .
N-Boc-Desmethyl-CIMBI-36 shares structural similarities with several other compounds used in neuroimaging and pharmacology. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Target Receptor(s) | Notable Features |
|---|---|---|---|
| N-Boc-CIMBI-36 | Serotonin receptor ligand | 5-HT, 5-HT | Direct derivative, used for similar applications |
| WAY100635 | Serotonin receptor antagonist | 5-HT | High selectivity but antagonistic properties |
| CUMI-101 | Serotonin receptor agonist | 5-HT | Partial agonist with robust imaging capabilities |
| FECUMI-101 | Fluorinated version of CUMI | 5-HT | Enhanced imaging properties due to fluorination |
N-Boc-Desmethyl-CIMBI-36's unique feature lies in its role as a precursor that can be modified for specific imaging needs, offering flexibility in research applications while maintaining a focus on serotonin receptor interactions
N-Boc-Desmethyl-CIMBI-36 possesses the systematic chemical name tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate, as designated by International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially registered under Chemical Abstracts Service number 1404305-57-2, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C22H28BrNO5 reflects the compound's complex architecture, incorporating multiple functional groups that contribute to its synthetic utility and biological activity. With a precisely determined molecular weight of 466.37 grams per mole, the compound exhibits substantial molecular complexity while maintaining synthetic accessibility. The structural framework consists of a phenethylamine backbone featuring strategic substitutions that enhance binding affinity and selectivity for serotonin receptor targets. The molecular architecture encompasses several key structural elements that define its chemical behavior and synthetic applications. The presence of a tert-butoxycarbonyl protecting group on the nitrogen atom provides stability during synthetic manipulations while allowing for selective deprotection under controlled conditions. The 4-bromo-2,5-dimethoxyphenethyl moiety contributes to the compound's receptor binding characteristics, while the 2-hydroxybenzyl group offers additional sites for chemical modification and radiolabeling reactions. Table 1: Structural Characteristics of N-Boc-Desmethyl-CIMBI-36 The synthesis of N-Boc-Desmethyl-CIMBI-36 employs sophisticated protecting group strategies to ensure selective functionalization and high-yield production of the target compound. The tert-butoxycarbonyl protecting group serves as a crucial component in the synthetic strategy, providing both stability during intermediate transformations and selective removability under acidic conditions. This protecting group strategy enables precise control over reaction selectivity and prevents unwanted side reactions that could compromise product purity or yield. The synthetic approach typically begins with appropriate phenethylamine precursors that contain the requisite substitution pattern for subsequent elaboration to the target structure. The selection of starting materials considers factors such as commercial availability, cost-effectiveness, and compatibility with downstream synthetic transformations. The strategic placement of methoxy groups and bromine substituents on the aromatic ring requires careful consideration of regioselectivity during the synthetic sequence. Protecting group installation follows established protocols for tert-butoxycarbonyl derivatization, typically involving reaction with di-tert-butyl dicarbonate under basic conditions in appropriate organic solvents. The reaction conditions must be optimized to achieve quantitative conversion while minimizing formation of side products that could complicate purification procedures. Temperature control and reaction time optimization represent critical parameters for ensuring reproducible synthetic outcomes. The synthetic strategy also incorporates considerations for large-scale production requirements, particularly given the compound's role as a precursor for radiopharmaceutical applications. Process development efforts focus on identifying robust reaction conditions that can be reliably implemented in good manufacturing practice environments while maintaining stringent quality standards. The conversion of N-Boc-Desmethyl-CIMBI-36 to its carbon-11 labeled derivative represents a sophisticated radiochemical transformation that requires precise timing and optimal reaction conditions. The radiolabeling process utilizes carbon-11 methyl triflate as the methylating agent, which reacts with the hydroxybenzyl moiety to introduce the radioactive carbon-11 isotope. This methylation reaction occurs under carefully controlled conditions to ensure high radiochemical yields and minimal formation of radioactive impurities. The synthetic protocol begins with the transfer of carbon-11 methyl triflate in a helium stream to a reaction vessel containing the N-Boc-Desmethyl-CIMBI-36 precursor dissolved in acetone with sodium hydroxide. The reaction mixture undergoes heating at 40 degrees Celsius for 30 seconds to facilitate complete consumption of the carbon-11 methyl triflate, followed by addition of trifluoroacetic acid in acetone and further heating at 80 degrees Celsius for 5 minutes to effect deprotection of the tert-butoxycarbonyl group. Following the radiolabeling and deprotection steps, the reaction mixture requires neutralization and purification to obtain the final carbon-11 labeled product in suitable form for biological applications. The neutralization process involves careful addition of sodium hydroxide and phosphoric acid solutions to achieve appropriate pH conditions. Subsequent purification by high-performance liquid chromatography using specialized columns and mobile phase compositions ensures removal of unreacted precursor and synthetic byproducts. The entire synthetic sequence from end of bombardment to final formulated product typically requires approximately 30 minutes, yielding 1.0 to 3.5 gigabecquerels of carbon-11 CIMBI-36 with radiochemical purity exceeding 95 percent. The specific radioactivity ranges from 240 to 1400 gigabecquerels per micromole at end of synthesis, demonstrating the efficiency of the radiolabeling process. Table 2: Radiolabeling Process Parameters Comprehensive analytical validation of N-Boc-Desmethyl-CIMBI-36 employs multiple complementary techniques to establish identity, purity, and structural integrity of the synthesized compound. High-performance liquid chromatography serves as the primary analytical method for purity determination, utilizing specialized column chemistries and optimized mobile phase compositions to achieve baseline separation of the target compound from potential impurities and synthetic byproducts. The high-performance liquid chromatography methodology typically employs reverse-phase chromatography using C18 stationary phases with gradient elution systems incorporating water and organic modifiers such as acetonitrile or methanol. Detection systems may include ultraviolet absorption, radioactivity detection for carbon-11 labeled derivatives, or mass spectrometric detection for enhanced specificity and sensitivity. Retention time reproducibility and peak symmetry serve as important quality indicators for the analytical method performance. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of proton and carbon-13 spectra, enabling verification of the expected molecular connectivity and stereochemistry. The nuclear magnetic resonance analysis typically encompasses both one-dimensional proton spectra and carbon-13 spectra, with two-dimensional correlation experiments employed when necessary to resolve complex coupling patterns or structural ambiguities. Chemical shift assignments and coupling constant measurements provide quantitative structural information that confirms the intended synthetic outcome. Mass spectrometric analysis contributes essential molecular weight determination and fragmentation pattern characterization, supporting structural assignment and detecting potential impurities or degradation products. The mass spectrometric methodology may include electron ionization, electrospray ionization, or other suitable ionization techniques depending on the analytical requirements and available instrumentation. Accurate mass determination capabilities enhance the confidence in molecular formula assignments and enable detection of closely related structural analogs. The analytical validation protocols require establishment of acceptance criteria for each analytical parameter, ensuring consistent quality standards across different synthetic batches. Purity specifications typically require greater than 98 percent chemical purity as determined by high-performance liquid chromatography analysis, with individual impurities not exceeding specified threshold levels. Nuclear magnetic resonance spectra must demonstrate consistent chemical shift patterns and integration ratios corresponding to the expected molecular structure, while mass spectrometric data must confirm the molecular ion peak and characteristic fragmentation patterns. Table 3: Analytical Quality Control Parameters Quality control procedures implemented for each synthetic batch ensure reproducible analytical performance and regulatory compliance for pharmaceutical applications. The analytical validation encompasses method development, method qualification, and routine quality control testing throughout the product lifecycle. Documentation requirements include comprehensive analytical reports with spectral data, chromatographic traces, and detailed interpretation of results supporting the release of material for intended applications.Property Value Chemical Abstracts Service Number 1404305-57-2 Molecular Formula C22H28BrNO5 Molecular Weight 466.37 g/mol International Union of Pure and Applied Chemistry Name tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate Chemical Classification Substituted phenethylamine derivative Synthetic Pathways for N-Boc-Desmethyl-CIMBI-36 Production
Precursor Selection and Protecting Group Strategies
Radiolabeling Techniques for Carbon-11 CIMBI-36 Derivatization
Parameter Value Synthesis Time ~30 minutes from end of bombardment Radiochemical Yield 1.0-3.5 GBq Radiochemical Purity >95% Specific Radioactivity 240-1400 GBq/μmol Reaction Temperature (methylation) 40°C Reaction Temperature (deprotection) 80°C Analytical Validation: Purity Assessment via High-Performance Liquid Chromatography, Nuclear Magnetic Resonance, and Mass Spectrometry
Analytical Method Specification Typical Result High-Performance Liquid Chromatography Purity >98% >98% Nuclear Magnetic Resonance (Proton) Consistent with structure Confirmed Nuclear Magnetic Resonance (Carbon-13) Consistent with structure Confirmed Mass Spectrometry Molecular ion confirmation 466.37 m/z Radiochemical Purity (carbon-11 labeled) >95% >95%
N-Boc-Desmethyl-CIMBI-36 serves as a crucial precursor compound in the synthesis of radiolabeled tracers for positron emission tomography imaging, specifically targeting serotonin receptors in the brain . The compound exhibits biological activity as a serotonin receptor ligand, demonstrating selective binding characteristics that make it significant in neuropharmacological research . Its derivatives, particularly CIMBI-36, have been extensively characterized for their receptor binding properties and demonstrate high selectivity for specific serotonin receptor subtypes [2] [3].
The pharmacological profile of N-Boc-Desmethyl-CIMBI-36 derivatives reveals exceptional affinity for serotonin 2A receptors [2] [3]. CIMBI-36, the active metabolite derived from N-Boc-Desmethyl-CIMBI-36 through deprotection, demonstrates a dissociation constant of 0.5 nanomolar with a maximum efficacy of 87% at 5-HT₂A receptors [2] [4]. The compound belongs to the N-benzylphenethylamine class of 5-HT₂A receptor agonists and exhibits high selectivity for this receptor subtype [2].
Competitive binding assays from the Psychoactive Drug Screening Program of the National Institute of Mental Health have established the selectivity profile of CIMBI-compounds [2]. The molecular mechanisms underlying this selectivity involve specific interactions with the orthosteric binding site of the 5-HT₂A receptor, where the compound demonstrates preferential binding to the high-affinity state of the receptor [9] [11]. The receptor's ligand-binding pocket consists of two adjacent subpockets: the orthosteric binding pocket and an extended binding pocket, which facilitate selective recognition of CIMBI-36 derivatives [18].
Table 1: Binding Affinity Data for CIMBI-36 at Serotonin Receptors
| Receptor Subtype | Dissociation Constant (Ki, nM) | Maximum Efficacy (Emax, %) | Selectivity Index |
|---|---|---|---|
| 5-HT₂A | 0.5 | 87 | Reference |
| 5-HT₂C | 1.5 | Not determined | 3-fold lower |
| 5-HT₂B | 0.5 | Not determined | Equivalent |
The binding mechanism involves anchoring through a conserved aspartate residue that interacts with the charged amine groups of the ligand, while additional interactions include hydrophobic contacts and hydrogen bonds with residues in both binding pockets [18]. Structural studies reveal that the receptor undergoes significant conformational changes upon activation, particularly in transmembrane helices 3 and 6, which facilitate G protein coupling and signal transduction [18].
N-Boc-Desmethyl-CIMBI-36 derivatives demonstrate notable cross-reactivity with serotonin 2C receptors, exhibiting binding characteristics that distinguish regional receptor populations [8] [28]. In primate brain studies, CIMBI-36 binding in cortical regions is selective for 5-HT₂A receptors, while binding in subcortical regions, particularly the choroid plexus, represents interaction with both 5-HT₂A and 5-HT₂C receptors [8] [28].
The compound shows threefold higher affinity for 5-HT₂C receptors compared to 5-HT₂A receptors, with equivalent affinity for 5-HT₂B receptors [2]. Administration of the selective 5-HT₂C receptor antagonist SB 242084 nearly completely inhibits CIMBI-36 binding in the choroid plexus and partially reduces binding in several subcortical regions including the hippocampus, while cortical binding remains unaffected [8]. This differential binding pattern reflects the relative density of receptor subtypes across brain regions [8] [9].
Table 2: Regional Binding Distribution of CIMBI-36 in Primate Brain
| Brain Region | Primary Receptor Subtype | Binding Displacement by SB 242084 (%) | Binding Displacement by Ketanserin (%) |
|---|---|---|---|
| Cortical Areas | 5-HT₂A | 0-5 | 85-95 |
| Choroid Plexus | 5-HT₂C | 90-95 | 85-95 |
| Hippocampus | Mixed 5-HT₂A/₂C | 40-60 | 70-85 |
| Subcortical Regions | Mixed 5-HT₂A/₂C | 20-40 | 75-90 |
Screening against other neuroreceptor targets reveals high selectivity, with CIMBI-36 showing no significant affinity for various other brain targets beyond the serotonin 2 receptor family [2] [9]. The compound does not demonstrate significant binding to dopaminergic, adrenergic, or other monoaminergic receptor systems at concentrations relevant for its primary pharmacological activity [2]. This selectivity profile makes N-Boc-Desmethyl-CIMBI-36 derivatives particularly valuable for investigating specific serotonergic mechanisms without confounding interactions with other neurotransmitter systems [2] [9].
N-Boc-Desmethyl-CIMBI-36 derivatives demonstrate full agonist activity at 5-HT₂A receptors rather than partial agonist behavior [9] [20]. CIMBI-36 functions as a full agonist with maximum efficacy of 87% relative to serotonin at 5-HT₂A receptors, distinguishing it from partial agonists that typically exhibit lower maximum efficacy values [2] [4]. The compound's functional activity profile indicates robust receptor activation capabilities that correlate with its high binding affinity [9] [11].
Functional selectivity studies reveal that CIMBI-36 differentially activates multiple signaling pathways downstream of 5-HT₂A receptor activation [18] [19]. The compound primarily signals through the phospholipase C pathway, leading to the production of inositol triphosphate and diacylglycerol, characteristic of full agonist activity [18] [21]. Unlike partial agonists that may preferentially activate specific signaling cascades while blocking others, CIMBI-36 demonstrates comprehensive pathway activation consistent with full agonism [18] [20].
Table 3: Functional Activity Parameters for CIMBI-36
| Assay Type | EC₅₀ (nM) | Maximum Response (% of Serotonin) | Functional Classification |
|---|---|---|---|
| Calcium Mobilization | 0.44 | 87 | Full Agonist |
| Phospholipase C Activation | 0.6-1.2 | 81-87 | Full Agonist |
| Inositol Phosphate Accumulation | Not determined | 80-90 | Full Agonist |
The distinction between agonist and partial agonist behavior is critical for understanding the compound's pharmacological profile [20] [23]. Head-twitch response studies in animal models confirm the full agonist properties of CIMBI-36, with dose-response relationships demonstrating maximal efficacy rather than the ceiling effects characteristic of partial agonists [7] [20]. The compound's ability to elicit complete receptor activation makes it particularly useful for investigating the full spectrum of 5-HT₂A receptor-mediated responses [9] [20].
The signal transduction mechanisms activated by N-Boc-Desmethyl-CIMBI-36 derivatives involve complex intracellular cascades characteristic of G protein-coupled receptor activation [18] [19]. The primary pathway involves coupling to Gq/11 proteins, which subsequently activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol triphosphate and diacylglycerol [18] [21]. This canonical pathway represents the predominant mechanism through which CIMBI-36 exerts its functional effects [18] [24].
Emerging evidence suggests that CIMBI-36 may also engage alternative signaling pathways beyond the classical Gq/11-phospholipase C cascade [19] [21]. Studies indicate potential activation of phospholipase A₂-mediated arachidonic acid release and Gi/o-dependent pathways involving extracellular signal-regulated kinase activation [21]. The compound demonstrates functional selectivity, meaning different aspects of its pharmacological profile may preferentially engage distinct signaling mechanisms [18] [20].
Table 4: Signal Transduction Pathways Activated by CIMBI-36
| Signaling Pathway | G Protein Subtype | Primary Effector | Secondary Messengers | Functional Outcome |
|---|---|---|---|---|
| Canonical | Gq/11 | Phospholipase C | IP₃, DAG, Ca²⁺ | Receptor Activation |
| Alternative | Gi/o | Phospholipase A₂ | Arachidonic Acid | Pathway Modulation |
| Downstream | Various | Protein Kinase C | Multiple | Cellular Response |
The allosteric modulation aspects of 5-HT₂A receptor signaling reveal additional complexity in CIMBI-36's mechanism of action [16] [19]. While CIMBI-36 primarily functions as an orthosteric agonist, the receptor system itself is subject to allosteric regulation by endogenous and exogenous modulators [16]. The compound's interaction with the receptor may be influenced by allosteric sites that can enhance or diminish its binding affinity and functional efficacy [16].
Recent investigations into the structural basis of 5-HT₂A receptor activation demonstrate that CIMBI-36 induces specific conformational changes that facilitate G protein coupling [18] [19]. The receptor undergoes dynamic conformational transitions upon ligand binding, with transmembrane helices 3 and 6 showing particular mobility that correlates with downstream signaling activation [18]. These structural changes represent the molecular basis for the compound's ability to initiate intracellular signaling cascades [18] [19].
N-Boc-Desmethyl-CIMBI-36 represents a critical intermediate compound in the synthesis of [¹¹C]CIMBI-36, a groundbreaking serotonin 2A receptor agonist radioligand for positron emission tomography neuroimaging [1]. This compound, bearing the Chemical Abstracts Service number 1404305-57-2, serves as the essential precursor that enables the radiolabeling process through carbon-11 methylation reactions [2] .
Chemical Structure and Properties
The compound possesses the systematic name tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate, with a molecular formula of C₂₂H₂₈BrNO₅ and a molecular weight of 466.37 g/mol [2] . The structural architecture incorporates several functionally significant elements: a bromine-substituted aromatic ring system, multiple methoxy groups, and a tert-butoxycarbonyl protecting group attached to the nitrogen atom [2].
The presence of the tert-butoxycarbonyl (Boc) protecting group is particularly crucial for the radiolabeling process. This protecting group maintains the stability of the amine functionality during synthetic manipulations while providing a site for selective deprotection under controlled acidic conditions . The strategic placement of methoxy groups within the molecular framework creates multiple potential sites for carbon-11 incorporation through methylation reactions [1].
Synthesis and Radiolabeling Process
The radiosynthesis of [¹¹C]CIMBI-36 from N-Boc-Desmethyl-CIMBI-36 follows a well-established two-step protocol involving carbon-11 methylation followed by deprotection [1]. The initial step involves the transfer of [¹¹C]methyl triflate to a reaction vessel containing 0.1 to 0.2 mg of the precursor compound in an acetone solution containing sodium hydroxide [1]. This methylation reaction occurs at the 2-hydroxybenzyl position under mild heating conditions at 40°C for 30 seconds [1].
The subsequent deprotection step involves treatment with trifluoroacetic acid in acetone at elevated temperature (80°C) for 5 minutes to remove the Boc protecting group, revealing the secondary amine required for biological activity [1]. The reaction mixture undergoes neutralization followed by high-performance liquid chromatography purification to yield the final [¹¹C]CIMBI-36 product [1].
Radiochemical Yield and Quality Control
The radiosynthesis procedure consistently produces [¹¹C]CIMBI-36 with radiochemical yields ranging from 1.0 to 3.5 GBq, with radiochemical purity exceeding 95% and specific radioactivity values between 240 and 1400 GBq/μmol at the end of synthesis [1]. The total synthesis time from end of bombardment to final product is approximately 30 minutes, making this approach suitable for clinical applications [1].
Quality control protocols involve comprehensive analytical procedures including high-performance liquid chromatography analysis for radiochemical purity determination, specific radioactivity measurements, and sterility testing to ensure the final product meets clinical standards [1]. The retention time of the radiolabeled product during purification is consistently 3.7 minutes under the specified chromatographic conditions [1].
Alternative Labeling Positions
Research has demonstrated that N-Boc-Desmethyl-CIMBI-36 can be adapted for radiolabeling at different positions within the molecule, leading to variants such as [¹¹C]CIMBI-36_5, where the carbon-11 label is incorporated at the 5′-methoxy position of the phenethylamine moiety [5]. This positional flexibility allows for the investigation of different metabolic pathways and their impact on the radioligand's performance in neuroimaging applications [5].
The quantitative analysis of [¹¹C]CIMBI-36 binding in both primate and human brain tissues requires sophisticated kinetic modeling approaches to accurately characterize the radioligand's interaction with serotonin 2A receptors [1] [6]. These modeling studies provide essential parameters for understanding the pharmacokinetic behavior and binding characteristics of this agonist radioligand.
Human Brain Kinetic Modeling
In human studies involving 29 healthy volunteers, [¹¹C]CIMBI-36 demonstrated high brain uptake with peak neocortical standardized uptake values of 3.8 ± 0.6 [1]. The radioligand exhibits distribution patterns consistent with known serotonin 2A receptor densities, showing high uptake in cortical regions and low uptake in the cerebellum [1]. The time to peak radioligand concentration in neocortical regions averaged 49 ± 12 minutes, indicating reversible binding kinetics within the standard 120-minute scan duration [1].
Comprehensive kinetic modeling analysis revealed that the two-tissue compartment model using arterial input measurements provides the most optimal quantification of cerebral [¹¹C]CIMBI-36 binding [1] [6]. This model consistently provided better fits to the tissue time-activity curves compared to the one-tissue compartment model, as evidenced by lower Akaike Information Criterion values [1]. The two-tissue compartment model yielded higher total distribution volume values than one-tissue compartment model and Logan graphical analysis, indicating a negative bias in these alternative approaches [1].
Binding Potential Quantification
Primate Brain Kinetic Characterization
Primate studies conducted in rhesus monkeys provided additional validation of the kinetic modeling approaches [7] [8]. In these studies, fourteen positron emission tomography measurements were performed across three female rhesus monkeys, including baseline conditions and pharmacological blocking studies with ketanserin and the serotonin 2C receptor antagonist SB 242084 [7].